Technical Guide: Solubility Profile & Physicochemical Characterization of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Technical Guide: Solubility Profile & Physicochemical Characterization of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Executive Summary
7-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 86153-25-5) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways and kinase inhibition. As a lipophilic organic acid, its solubility profile presents specific challenges for process scale-up and formulation.
This technical guide provides a comprehensive analysis of the compound's solubility behavior. While direct experimental data for this specific derivative is sparse in open literature, this guide synthesizes physicochemical principles, structure-property relationships (SPR), and analogous data to establish a robust solubility profile. It further details a self-validating protocol for thermodynamic solubility determination, essential for optimizing recrystallization and purification processes.
Physicochemical Basis & Predicted Properties[1][2][3][4][5][6]
The solubility behavior of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid is governed by the interplay between its hydrophobic indole core (enhanced by the 7-bromo and 1-methyl substituents) and its hydrophilic carboxylic acid moiety.
Structural Analysis
-
Indole Core: Planar, aromatic system driving π-π stacking interactions, leading to high crystal lattice energy and reduced solubility in non-polar solvents.
-
7-Bromo Substituent: Increases lipophilicity and molecular volume. The electron-withdrawing nature of bromine slightly increases the acidity of the carboxylic acid compared to the non-halogenated analog.
-
1-Methyl Group: Eliminates the hydrogen bond donor capability of the indole nitrogen (N1). This typically lowers the melting point relative to the N-H analog but significantly increases solubility in aprotic solvents by removing strong intermolecular H-bonding networks.
-
3-Carboxylic Acid: Provides a pH-dependent solubility switch. It acts as a hydrogen bond donor/acceptor, facilitating solubility in polar protic solvents (alcohols) and basic aqueous media.
Predicted Physicochemical Parameters
Based on computational modeling and analog comparison (e.g., Indole-3-carboxylic acid).
| Parameter | Value (Estimated) | Rationale |
| Molecular Weight | 268.11 g/mol | C₁₁H₁₀BrNO₂ |
| LogP (Octanol/Water) | 3.1 – 3.4 | Indole (2.14) + Methyl (0.5) + Bromo (0.[1][2]8) - COOH (0.7) |
| pKa (Acidic) | 3.8 – 4.2 | Carboxylic acid ionization; slightly enhanced by Br-induction. |
| pKa (Basic) | < -2.0 | Indole nitrogen is non-basic; 1-Me prevents deprotonation. |
| Melting Point | 230 – 240°C (dec.)[3] | High lattice energy typical of indole-3-carboxylic acids. |
| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH) only. |
| Hydrogen Bond Acceptors | 2 | Carboxylic acid (C=O) and Indole (N). |
Solubility Profile in Organic Solvents[2][4][8]
The following profile categorizes solvents based on their interaction with the solute's functional groups. This classification is derived from the "like dissolves like" principle and experimental data from structurally similar 5-bromo and N-methyl indole derivatives.
Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of carboxylic acid dimers. Ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | H-bonding with COOH. Solubility is highly temperature-dependent (increases significantly >50°C). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5-30 mg/mL) | Good solvation of the hydrophobic core; limited interaction with COOH. |
| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Moderate to Low | Acceptable for extraction; often used as anti-solvents in crystallization. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy. |
| Aqueous (Acid/Neutral) | Water (pH < 7) | Insoluble | Hydrophobic effect dominates; COOH remains protonated (neutral). |
| Aqueous (Basic) | 0.1M NaOH, Na₂CO₃, pH > 8 | Soluble | Formation of the carboxylate salt (anion) drives solubility. |
Temperature Dependence (Van't Hoff Analysis)
Solubility in alcohols (e.g., Ethanol) typically follows the Van't Hoff equation, where
-
Implication: This compound is an excellent candidate for cooling crystallization from hot ethanol or ethanol/water mixtures. The steep solubility curve allows for high recovery yields upon cooling.
Technical Protocol: Thermodynamic Solubility Determination
To generate precise data for this specific lot/polymorph, the following self-validating protocol is recommended. This method ensures equilibrium is reached and prevents supersaturation errors.
Reagents & Equipment
-
Solute: 7-Bromo-1-methyl-1H-indole-3-carboxylic acid (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, Water).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.
Experimental Workflow (Shake-Flask Method)
The following diagram illustrates the critical path for determining thermodynamic solubility, ensuring data integrity through time-point validation.
Figure 1: Workflow for thermodynamic solubility determination using the Shake-Flask method.
HPLC Method Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 280 nm (Indole absorption max).
-
Flow Rate: 1.0 mL/min.
Process Applications: Recrystallization & Purification
Understanding the solubility profile allows for the design of efficient purification steps.
Solvent/Anti-Solvent Recrystallization
The most effective purification strategy for this compound utilizes its high solubility in polar aprotic solvents and insolubility in water.
-
Dissolution: Dissolve crude 7-Bromo-1-methyl-1H-indole-3-carboxylic acid in a minimum volume of DMSO or hot Ethanol .
-
Precipitation: Slowly add Water (anti-solvent) with vigorous stirring.
-
Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).
-
-
Aging: Allow the slurry to stir for 1-2 hours to ripen crystals (Ostwald ripening).
-
Filtration: Filter the solid and wash with water to remove residual DMSO/Ethanol.
-
Drying: Vacuum dry at 50°C.
Acid-Base Swing (pH Switching)
Due to the carboxylic acid functionality, the compound can be purified by pH manipulation:
-
Dissolve in dilute NaOH (pH > 10). Impurities insoluble in base (non-acidic indoles) can be filtered off.[4]
-
Acidify the filtrate with HCl to pH ~2. The product precipitates as the free acid.
References
-
PubChem. (2023).[2] 7-bromo-1-methyl-1H-indole-3-carboxylic acid (CID 53418877). National Library of Medicine. [Link]
-
Yoo, W. J., et al. (2012).[5] "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters, 14(20), 5326–5329. (Describes general synthesis and properties of indole-3-carboxylic acids). [Link]
-
Li, J., et al. (2016). "Discovery and Preclinical Characterization of Indole-3-carboxylic Acid Derivatives." Journal of Medicinal Chemistry, 59(17).[6] (Provides solubility data for analogous chloro-indole acids). [Link]
-
ChemSrc. (2023). 1H-Indole-3-carboxylic acid Physicochemical Properties. (Reference for pKa and general solubility of the core scaffold). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
